![molecular formula C7H12O B14662232 2-[(Propan-2-yl)oxy]buta-1,3-diene CAS No. 50321-25-0](/img/structure/B14662232.png)
2-[(Propan-2-yl)oxy]buta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropoxy-1,3-butadiene is an organic compound that belongs to the class of conjugated dienes It is characterized by the presence of two double bonds separated by a single bond, with an isopropoxy group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1,3-butadiene typically involves the reaction of 1,3-butadiene with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the acid catalyst protonates the double bond, making it more susceptible to nucleophilic attack by the isopropyl alcohol. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-Isopropoxy-1,3-butadiene can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
2-Isopropoxy-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions typically require mild temperatures and can be carried out in aqueous or organic solvents.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are commonly employed. These reactions are usually conducted under high pressure and moderate temperatures.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Isopropoxy-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated diene structure makes it a valuable intermediate in Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes and their derivatives.
Medicine: Research into its potential as a precursor for pharmaceuticals and other bioactive compounds is ongoing.
Industry: It is used in the production of polymers and other materials with specific properties, such as increased flexibility or chemical resistance.
作用机制
The mechanism of action of 2-Isopropoxy-1,3-butadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The double bonds in the diene system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they react with dienophiles to form six-membered rings. The isopropoxy group can also undergo nucleophilic substitution, leading to the formation of various substituted products.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene without any substituents.
Isoprene (2-Methyl-1,3-butadiene): A conjugated diene with a methyl group attached to the second carbon atom.
2-Methoxy-1,3-butadiene: A conjugated diene with a methoxy group attached to the second carbon atom.
Uniqueness
2-Isopropoxy-1,3-butadiene is unique due to the presence of the isopropoxy group, which imparts different chemical properties compared to other similar compounds. The isopropoxy group can influence the reactivity of the diene system, making it more or less reactive in certain types of reactions. This unique reactivity makes it a valuable compound in synthetic chemistry and various industrial applications.
属性
CAS 编号 |
50321-25-0 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
2-propan-2-yloxybuta-1,3-diene |
InChI |
InChI=1S/C7H12O/c1-5-7(4)8-6(2)3/h5-6H,1,4H2,2-3H3 |
InChI 键 |
YZFKPVYTPYYLDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
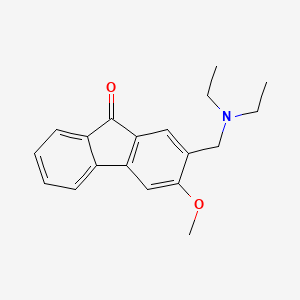
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

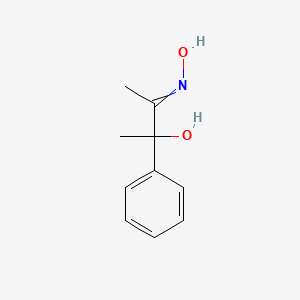
![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
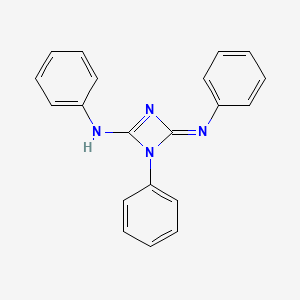
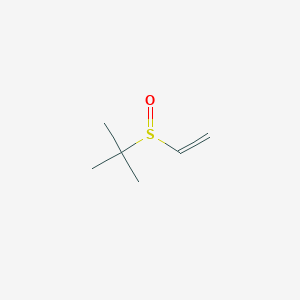

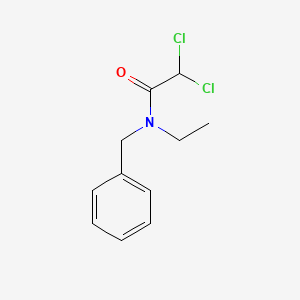
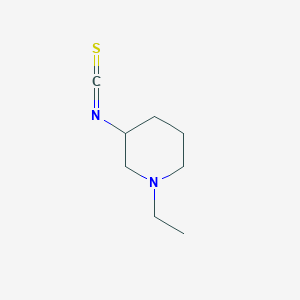
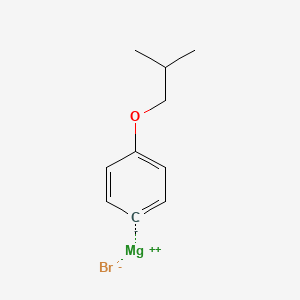
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
